![molecular formula C13H13FN4O2 B2932961 2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251685-25-2](/img/structure/B2932961.png)
2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide
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Description
2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide, also known as AMFA-23, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Radioligand Development for Imaging
This compound has been explored within the context of developing selective ligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). A notable study synthesized derivatives with a fluorine atom in their structure, enabling labeling with fluorine-18 for in vivo imaging. This research highlights the compound's utility in radiopharmaceutical development for diagnostic imaging, particularly in neurology and oncology (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study synthesized a series of derivatives with potential antimicrobial activities. These compounds were evaluated against bacterial and fungal strains, showing good activity comparable to standard reference drugs. This application underscores the compound's relevance in developing new antimicrobial agents to combat resistant pathogens (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Coordination Complexes and Polymer Formation
Research has also delved into the compound's chemistry for forming coordination complexes and polymers. One study detailed interactions with tautomeric amidines, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings have implications for materials science, particularly in the development of novel polymers with specific electronic or catalytic properties (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).
Molecular Structure and Drug Design
Further studies have focused on the molecular structure and potential drug design applications of the compound. For instance, quantum chemical insights into the molecular structure, natural bond orbital analysis, and spectroscopic evaluations have been conducted to understand better the compound's interactions, stability, and potential as a drug candidate. Such research is crucial for rational drug design, especially for targeting specific biological pathways or receptors (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Enzyme Inhibition for Cancer Therapy
The compound's derivatives have been synthesized and evaluated as inhibitors of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are therapeutic targets in cancer treatment. Such studies contribute to the ongoing search for more effective and selective cancer therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).
properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H2,15,16)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERZWIJGUNZHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide |
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